molecular formula C11H9N3O5 B3216720 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole CAS No. 1172507-48-0

1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole

Cat. No.: B3216720
CAS No.: 1172507-48-0
M. Wt: 263.21 g/mol
InChI Key: DMEURQORTMQESN-UHFFFAOYSA-N
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Description

1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole (CAS 1172507-48-0) is a pyrazole derivative with a molecular formula of C11H9N3O5 and a molecular weight of 263.21 g/mol . This compound features a benzo[d][1,3]dioxole (commonly known as a methylenedioxyphenyl group) linked via an ether bridge to a 4-nitro-1H-pyrazole ring . The nitro group on the pyrazole ring serves as a key synthetic handle, making this compound a valuable intermediate for further chemical transformations. For instance, the nitro group can be readily reduced to the corresponding amine, 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine (CAS 1006456-78-5), which can then be used to access a wider array of derivatives for structure-activity relationship (SAR) studies . Pyrazole derivatives are recognized as a privileged scaffold in medicinal chemistry and are found in a wide range of pharmacological agents with activities including antidepressant, anti-inflammatory, and anticancer properties . Furthermore, the benzo[d][1,3]dioxol moiety is of significant pharmacological interest and has been explored in the development of novel therapeutic agents, such as serotonin reuptake inhibitors . Researchers can utilize this high-purity chemical building block in the synthesis of novel molecules for pharmaceutical research, agrochemical development, and material science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxymethyl)-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c15-14(16)8-4-12-13(5-8)6-17-9-1-2-10-11(3-9)19-7-18-10/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEURQORTMQESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole involves:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Melting Point (°C) Elemental Analysis (C/H/N%) Key Functional Groups
Target Compound Pyrazole 4-Nitro, benzodioxole-oxymethyl Not reported Not provided Nitro, ether-methyl, dioxole
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine Piperidine Phenyl, benzodioxole-oxymethyl 183–184 (HCl salt) C:71.75 (calc), 71.25 (exp) Amine, ether-methyl, dioxole
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Dihydropyrazole Benzodioxole, tert-butyl Not reported Not provided Dihydropyrazole, dioxole
2-(Benzo[d][1,3]dioxol-5-yloxy)methyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole Oxadiazole Thiophene, benzodioxole-oxymethyl Not reported Not provided Oxadiazole, thiophene

Key Observations:

Heterocyclic Core Differences: The target compound’s pyrazole core is distinct from piperidine , dihydropyrazole , and oxadiazole analogues. Pyrazoles are aromatic 5-membered rings with two adjacent nitrogen atoms, offering unique electronic and steric profiles compared to 6-membered piperidines or sulfur-containing oxadiazoles.

Substituent Effects: Benzodioxole-Oxymethyl Group: Present in all listed compounds, this group enhances lipophilicity and may improve blood-brain barrier penetration. However, its placement (e.g., on a phenyl-ethyl linker in piperidines vs. directly on the pyrazole) affects molecular flexibility and binding interactions.

Key Observations:

  • Synthesis Efficiency : Piperazine derivatives achieve higher yields (up to 82%) compared to benzimidazoles (71%) , likely due to fewer steric challenges. The target pyrazole’s nitro group may reduce yield due to competing side reactions.
  • Spectral Features : The nitro group in the target compound would produce distinct deshielded proton environments in NMR, whereas piperazine derivatives show characteristic NH and ethyl linker signals .

Physicochemical and Functional Implications

Melting Points : Piperazine derivatives with HCl salts exhibit higher melting points (171–203°C) compared to benzimidazoles (217–219°C) , likely due to ionic interactions. The target compound’s melting point is unreported but may be lower due to the absence of salt formation.

Solubility : The nitro group may reduce aqueous solubility compared to piperazine derivatives, which form water-soluble HCl salts .

Stability : The electron-withdrawing nitro group could increase susceptibility to reduction or nucleophilic attack, differing from the more stable piperazine and benzimidazole analogues.

Biological Activity

1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety linked to a pyrazole ring, which contributes to its unique properties and therapeutic applications.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 1-(1,3-benzodioxol-5-yloxymethyl)-4-nitropyrazole
  • CAS Number : 1172507-48-0
  • Molecular Formula : C11H9N3O5
PropertyValue
Molecular Weight253.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.

Case Study: Cytotoxicity Assessment

In a study assessing cytotoxic effects against cancer cell lines, the compound demonstrated an IC50 value comparable to standard chemotherapeutic agents like Cisplatin. The results indicated that the compound's efficacy varied across different cell types, suggesting selective activity.

The proposed mechanism involves interaction with specific cellular targets, potentially including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Binding : It is hypothesized to bind to specific receptors, altering signaling pathways that promote cell survival and proliferation.

Table 2: Mechanism Insights

MechanismDescription
Enzyme InhibitionInhibits metabolic enzymes in cancer cells
Receptor InteractionAlters signaling pathways affecting cell growth

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds featuring similar moieties:

Table 3: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (μM)
This compoundAnticancerVaries by cell line
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-aminesAntitumorNot specified
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indolesAnticancerNot specified

Research Applications

The compound is not only relevant in cancer research but also has potential applications in other areas:

Medicinal Chemistry

It serves as a lead compound for developing new anticancer agents and exploring other therapeutic avenues.

Enzyme Studies

Due to its structural characteristics, it is valuable for studying enzyme inhibition mechanisms and receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-diketones or α,β-unsaturated ketones under acidic conditions .
  • Step 2 : Introduction of the nitro group via nitration at the 4-position using HNO₃/H₂SO₄, requiring precise temperature control (0–5°C) to avoid over-nitration .
  • Step 3 : Etherification of the benzo[d][1,3]dioxol-5-yloxy moiety using Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution with alkyl halides .
    • Data Table :
MethodYield (%)Key ConditionsReference
Mitsunobu reaction65–72Dry THF, 0°C → RT, 12h
Nitration (HNO₃/H₂SO₄)580°C, 2h
Nucleophilic substitution45K₂CO₃, DMF, 80°C, 6h

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?

  • Methodology :

  • ¹H/¹³C NMR : Look for diagnostic signals:
  • Benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm (AB system, J = 8 Hz) .
  • Pyrazole C-3 proton (δ 8.2–8.5 ppm, singlet) and nitro group deshielding effects on adjacent carbons .
  • FTIR : Strong absorption at 1530–1540 cm⁻¹ (N=O stretch) and 1250 cm⁻¹ (C-O-C from dioxole) .
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculation (e.g., C₁₁H₉N₃O₅: 263.0534) .

Q. How can researchers mitigate competing side reactions during the synthesis of the nitro-pyrazole moiety?

  • Methodology :

  • Use low-temperature nitration to prevent di-nitration or ring oxidation .
  • Employ protecting groups (e.g., tert-butyl for pyrazole N-H) during functionalization steps .
  • Monitor reaction progress via TLC or in-situ IR to halt reactions at optimal conversion .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in biological systems?

  • Methodology :

  • Nitro group position : 4-Nitro substitution on pyrazole enhances electron-withdrawing effects, improving binding to targets like GABA receptors (e.g., anticonvulsant activity in related pyrazoles) .
  • Benzo[d][1,3]dioxole moiety : Enhances lipophilicity and metabolic stability, as shown in analogs with >50% plasma stability in rodent models .
    • Data Table : Biological activity of analogs (from ):
Analog StructureTarget ActivityIC₅₀/EC₅₀Key Modification
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-pyrazoleAnticonvulsant12 μM (MES test)tert-butyl group reduces cytotoxicity
2-(1,3-Diphenyl-pyrazol-4-yl)benzothiazoleAnticancer5.3 μM (HeLa cells)Thiazole fusion enhances DNA intercalation

Q. How can in silico modeling predict the compound’s interaction with neurological targets (e.g., GABAₐ receptors)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to GABAₐ’s benzodiazepine site. Key interactions:
  • Nitro group forms H-bonds with α₁-His102 .
  • Benzo[d][1,3]dioxole engages in π-π stacking with γ₂-Tyr58 .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating stable binding .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Methodology :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability tests : Use liver microsomes to identify species-specific metabolism (e.g., CYP3A4-mediated degradation in humans) .
  • Data normalization : Express activity relative to positive controls (e.g., diazepam for GABAₐ assays) to minimize inter-lab variability .

Methodological Challenges and Solutions

Q. How to optimize purification of this compound given its sensitivity to hydrolysis?

  • Methodology :

  • Use flash chromatography with silica gel and ethyl acetate/hexane (3:7) for rapid isolation .
  • Avoid aqueous workup; instead, employ anhydrous MgSO₄ for drying organic extracts .
  • For nitro-group-containing analogs, store under argon at −20°C to prevent degradation .

Q. What safety protocols are critical when handling intermediates with reactive nitro groups?

  • Protocols :

  • Conduct nitration in a fume hood with blast shields; HNO₃/H₂SO₄ mixtures are highly corrosive .
  • Avoid grinding dry nitro compounds due to explosion risks; handle as wet solids .
  • Use PPE : Nitrile gloves, face shield, and flame-resistant lab coat .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole

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